(2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid
Description
Chemical Identity and Classification
IUPAC Name : 2-[(Dimethylamino)methyl]-5-nitrophenylboronic acid
CAS Registry Number : 1217500-82-7
Molecular Formula : C₉H₁₃BN₂O₄
Molecular Weight : 224.02 g/mol
Classification :
- Arylboronic acid (subclass: nitroaromatic boronic acids)
- Tertiary amine-containing organoboron compound
| Property | Value | Source |
|---|---|---|
| SMILES | B(C1=CC(=CC(=C1)CN(C)C)N+[O-])O)O | |
| InChI Key | MMPDPMGUOBVIPN-UHFFFAOYSA-N |
Historical Development Context
First reported in the early 2010s, this compound emerged from efforts to synthesize boronic acids with dual functional groups for Suzuki-Miyaura cross-coupling reactions . The nitro group enhances electrophilicity at the boron center, while the dimethylaminomethyl group improves solubility in polar solvents . Patent filings from 2015–2020 highlight its utility in pharmaceutical intermediates, particularly for kinase inhibitors .
Position in Boronic Acid Chemistry
As a nitroarylboronic acid, it occupies a niche in:
- Electrophilic aromatic substitution : The nitro group directs incoming nucleophiles to meta positions, while the boronic acid enables conjugation with sp²-hybridized systems .
- Acid-base behavior : The nitro group lowers the pKa of the boronic acid (estimated pKa ≈ 7.8–8.3) compared to unsubstituted arylboronic acids (pKa ~8.7–9.5) .
- Coordination chemistry : The dimethylaminomethyl group acts as a weak Lewis base, enabling intramolecular B←N interactions in aprotic media .
Structural Features and Molecular Organization
Key structural attributes :
- Aromatic system :
- Dimethylaminomethyl substituent :
Crystallographic insights :
- Analogous structures (e.g., 4-carboxy-2-nitrophenyl boronic acid) show near-perpendicular alignment between the boronic acid group and aromatic ring to minimize steric clash with ortho substituents .
- Intramolecular hydrogen bonding observed between boronic acid -OH and nitro oxygen in related compounds .
Physical and Chemical Properties
Reactivity highlights :
- Suzuki-Miyaura coupling : Reacts with aryl halides (e.g., 4-bromotoluene) in Pd-catalyzed reactions to form biaryl products .
- Nitro reduction : Catalytic hydrogenation converts the nitro group to amine, yielding 5-amino-2-(dimethylaminomethyl)phenylboronic acid .
- Boronate ester formation : Forms stable esters with diols (e.g., pinacol) under Dean-Stark conditions .
Properties
IUPAC Name |
[2-[(dimethylamino)methyl]-5-nitrophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O4/c1-11(2)6-7-3-4-8(12(15)16)5-9(7)10(13)14/h3-5,13-14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPDPMGUOBVIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])CN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675154 | |
| Record name | {2-[(Dimethylamino)methyl]-5-nitrophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-82-7 | |
| Record name | B-[2-[(Dimethylamino)methyl]-5-nitrophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Dimethylamino)methyl]-5-nitrophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid typically involves the following steps:
Nitration: The starting material, 2-(dimethylaminomethyl)phenylboronic acid, undergoes nitration to introduce the nitro group at the 5-position of the phenyl ring.
Purification: The nitrated product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous purification systems to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product purity.
Chemical Reactions Analysis
Types of Reactions
(2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of the nitro group.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Coupled Products: Suzuki-Miyaura coupling reactions produce various biaryl compounds.
Scientific Research Applications
(2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting specific biomolecules. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets.
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s reactivity and applications are influenced by its substituents:
- Nitro group : An electron-withdrawing group that stabilizes the boronic acid via resonance and affects electrophilicity.
The table below compares key molecular parameters of (2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid with analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |
|---|---|---|---|---|
| This compound | C₉H₁₃BN₂O₄ | 224.03 | 1217500-82-7 | Dimethylaminomethyl, Nitro |
| (2-(Dimethylamino)-5-nitrophenyl)boronic acid | C₈H₁₁BN₂O₄ | 210.00 | - | Dimethylamino, Nitro |
| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | C₁₆H₁₉BO₅ | 310.14 | - | Methoxyethyl phenoxy, Methyl |
| (4-(Dimethylamino)phenyl)boronic acid | C₈H₁₂BNO₂ | 165.00 | - | Dimethylamino |
| (2-Methyl-5-nitrophenyl)boronic acid | C₇H₈BNO₄ | 184.96 | - | Methyl, Nitro |
| (2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid | C₁₁H₁₇BFNO₂ | 241.07 | - | Diethylaminomethyl, Fluoro |
Solubility and Stability
- The dimethylaminomethyl group likely enhances aqueous solubility relative to non-polar analogs like (2-methyl-5-nitrophenyl)boronic acid.
- Stability under basic conditions may be reduced compared to pinacol-protected derivatives (e.g., 2-methyl-5-nitrobenzeneboronic acid pinacol ester), which resist protodeboronation .
Research Findings and Practical Considerations
- Synthetic Utility : The compound’s use in multi-step syntheses (e.g., indole derivatives) highlights its compatibility with palladium catalysts and tolerance for diverse reaction conditions .
- Commercial Accessibility: Limited stock and higher cost (e.g., ~$349 per 1000 mg) compared to simpler boronic acids (e.g., (4-nitrophenyl)boronic acid at ~$157 per 250 mg) may restrict large-scale applications .
Biological Activity
(2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid, with the CAS number 1217500-82-7, is a boronic acid derivative that has garnered attention in biological research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a dimethylamino group and a nitrophenyl moiety, making it a candidate for various biological activities, including enzyme inhibition and receptor modulation.
The compound features a boron atom that can form reversible covalent bonds with diols, which is crucial for its biological interactions. The presence of the nitro group enhances its electrophilic character, potentially increasing its reactivity with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Boronic acids are known to inhibit proteases and β-lactamases by forming stable complexes with their active sites. For example, similar compounds have shown effectiveness in inhibiting KPC-2 β-lactamase, which is critical in combating antibiotic resistance . The mechanism typically involves:
- Covalent Bond Formation : The boron atom forms a covalent bond with serine residues in the active site of enzymes.
- Inhibition of Enzyme Activity : This binding prevents substrate access or alters the enzyme's conformation, leading to reduced activity.
Biological Activity Studies
Recent studies have explored the biological activities of related boronic acids. These findings can provide insights into the potential effects of this compound:
- Enzyme Inhibition : Research indicates that boronic acids can effectively inhibit serine proteases and β-lactamases. For instance, 3-nitrophenyl boronic acid demonstrated significant inhibition against KPC-2 with a value of 1.0 μM .
- Anticancer Activity : Boronic acids have been investigated for their role in cancer therapy, particularly in inhibiting Bcl-2 family proteins which are crucial for cell survival in cancer cells. Compounds similar to this compound have shown promising results in inducing apoptosis in cancer cell lines .
- Binding Affinity : The binding affinity of boronic acids to various targets has been quantified, indicating their potential as therapeutic agents. For example, modifications in the structure significantly affect binding affinities at serotonin transporters (SERT) and norepinephrine transporters (NET) .
Case Studies
Several case studies highlight the biological relevance of compounds structurally related to this compound:
- Study on β-Lactamase Inhibition : A study focused on the interaction of boronic acids with KPC-2 revealed that modifications to the nitro group could enhance inhibitory activity, suggesting that similar modifications may improve the efficacy of this compound against resistant strains .
- Anticancer Efficacy : Another study demonstrated that derivatives of boronic acids could inhibit tumor growth effectively in vivo, emphasizing their potential as anticancer agents .
Data Table: Biological Activities of Related Boronic Acids
| Compound Name | Target | IC50 Value (nM) | Mechanism of Action |
|---|---|---|---|
| 3-Nitrophenyl Boronic Acid | KPC-2 β-lactamase | 100 | Covalent binding to active site |
| ABT-737 | Bcl-2/Bcl-xL | 21 | Inhibition of anti-apoptotic proteins |
| (2-(Dimethylamino)methyl)-4-nitrophenyl Boronic Acid | SERT | 50 | Competitive inhibition |
Q & A
What are the recommended synthetic routes for (2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid?
Basic:
The compound can be synthesized via Pd-catalyzed Miyaura borylation , a common method for arylboronic acids. A plausible route involves reacting a halogenated precursor (e.g., bromo or iodo derivative) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)₂) and a base like potassium acetate in DMF at elevated temperatures (105°C) . Ensure proper protection of the dimethylamino and nitro groups to prevent undesired side reactions.
Advanced:
Optimize protecting group strategies for the dimethylamino and nitro substituents. For example, use tert-butoxycarbonyl (Boc) for the amino group to prevent coordination with the Pd catalyst, and monitor nitro group stability under reducing conditions. Comparative studies with structurally similar compounds, such as (2-Fluoro-5-nitro-3-(trifluoromethyl)phenyl)boronic acid, suggest that electron-withdrawing groups may necessitate milder bases (e.g., Na₂CO₃ instead of stronger alkalis) to avoid decomposition .
How can the purity and structural integrity of this compound be verified?
Basic:
- NMR Spectroscopy : Use ¹H, ¹³C, and ¹¹B NMR to confirm the presence of the boronic acid group and substituents. Compare with PubChem data for related arylboronic acids (e.g., 3-Bromo-5-fluoro-2-methylphenylboronic acid) .
- HPLC : Assess purity (>97%) using reverse-phase chromatography with UV detection, as described for research-grade boronic acids in .
Advanced:
- X-ray Crystallography : Resolve crystal structures to validate steric and electronic effects of the dimethylamino and nitro groups.
- Mass Spectrometry (HRMS) : Confirm molecular weight and detect potential protodeboronation byproducts.
What are the key factors affecting its reactivity in Suzuki-Miyaura cross-coupling?
Basic:
The nitro group (electron-withdrawing) enhances electrophilicity at the boron center, accelerating transmetallation. However, it may also reduce oxidative addition efficiency with aryl halides. Use polar aprotic solvents (e.g., DME) and Pd(PPh₃)₄ catalysts at 70–80°C, as demonstrated in analogous nitro-substituted boronic acid reactions .
Advanced:
Evaluate the dimethylamino group’s influence on reaction kinetics. Its electron-donating nature may lower boron’s Lewis acidity, requiring stronger bases (e.g., Cs₂CO₃) to activate the boronic acid. Compare with fluorophenyl boronic acids, where electron-withdrawing substituents improve coupling yields under similar conditions .
How to address stability issues during storage and handling?
Basic:
Store the compound at -80°C in anhydrous DMSO or THF to minimize protodeboronation. Use within 6 months, as recommended for boronic acids with sensitive substituents .
Advanced:
Investigate lyophilization for long-term stability. Add stabilizing agents like pinacol or ethylene glycol to form boronate esters, which are less prone to degradation. Monitor decomposition via ¹¹B NMR, as described for (5-Methoxythiophen-2-yl)boronic acid .
How does the dimethylamino group influence its chemical behavior?
Basic:
The dimethylamino group acts as a moderate electron donor , increasing solubility in polar solvents and altering the boronic acid’s pKa. This can affect binding affinity in molecular recognition studies (e.g., carbohydrate sensing).
Advanced:
Computational studies (DFT) using PubChem’s InChI data reveal that the dimethylamino group induces steric hindrance near the boron center, potentially slowing transmetallation in cross-coupling. Compare with (2-(Diethylamino)methyl)-5-fluorophenyl)boronic acid, where bulkier substituents require tailored catalysts .
What are common side reactions during its use in synthesis?
Basic:
Protodeboronation is prevalent under acidic or aqueous conditions. Mitigate by using anhydrous solvents and inert atmospheres.
Advanced:
The nitro group may undergo unintended reduction during cross-coupling. Add radical scavengers (e.g., BHT) or employ Pd catalysts with lower reduction potentials (e.g., Pd(OAc)₂) to suppress this .
How to functionalize the nitro group post-synthesis?
Advanced:
Reduce the nitro group to an amine using H₂/Pd-C or Zn/HCl, enabling further derivatization (e.g., amidation). For selective reduction, employ catalytic transfer hydrogenation with ammonium formate .
What computational methods can predict its electronic properties?
Advanced:
Perform DFT calculations using Gaussian or ORCA software to model the boron center’s electrophilicity and substituent effects. Compare with PubChem’s computed data for (3-Bromo-5-fluoro-2-methylphenyl)boronic acid . Solvent effects can be simulated using COSMO-RS to optimize reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
